N-[3-(1H-imidazol-1-yl)propyl]-2-[(2-methoxyethyl)sulfanyl]benzamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-[(2-methoxyethyl)sulfanyl]benzamide is a compound that features an imidazole ring, a benzamide moiety, and a thioether linkage. Imidazole-containing compounds are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Propyl Chain: The imidazole ring is then functionalized with a propyl chain using 1-(3-aminopropyl)imidazole.
Thioether Formation: The thioether linkage is introduced by reacting the propyl-imidazole derivative with 2-methoxyethylthiol under appropriate conditions.
Benzamide Formation: Finally, the benzamide moiety is attached through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophilic reagents like nitrating agents, halogens.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-[(2-methoxyethyl)sulfanyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-[(2-methoxyethyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The benzamide moiety may interact with various receptors or enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: A precursor in the synthesis of the target compound.
Imidazole derivatives: Compounds like metronidazole and omeprazole, which also contain the imidazole ring and exhibit diverse biological activities.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to the combination of the imidazole ring, thioether linkage, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other imidazole derivatives .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(2-methoxyethylsulfanyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-21-11-12-22-15-6-3-2-5-14(15)16(20)18-7-4-9-19-10-8-17-13-19/h2-3,5-6,8,10,13H,4,7,9,11-12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQNAJYADFBDPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.